t-TUCB
Overview
Description
t-TUCB (trans-4-[4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy]-benzoic acid) is a potent soluble epoxide hydrolase (sEH) inhibitor . It enhances hepatic eNOS phosphorylation and NO release . It exhibits antihypertensive and cardioprotective actions in cirrhotic rat models . It also suppresses the activation of HSCs and reduces hepatic fibrosis through inhibition of NF-κB/IκBα signaling .
Synthesis Analysis
The synthesis of t-TUCB has been performed according to established methodology as previously described in detail .
Molecular Structure Analysis
The molecular formula of t-TUCB is C21H21F3N2O5 . Its InChI code is InChI=1S/C21H21F3N2O5/c22-21(23,24)31-18-11-5-15(6-12-18)26-20(29)25-14-3-9-17(10-4-14)30-16-7-1-13(2-8-16)19(27)28/h1-2,5-8,11-12,14,17H,3-4,9-10H2,(H,27,28)(H2,25,26,29) .
Physical And Chemical Properties Analysis
t-TUCB has a molecular weight of 438.4 g/mol . Its XLogP3-AA value, which is a measure of its lipophilicity, is 4.6 . It has 3 hydrogen bond donors and 8 hydrogen bond acceptors .
Scientific Research Applications
Cardiovascular Research
Specific Scientific Field:
Cardiovascular pharmacology and drug development.
Application Summary:
t-TUCB acts as a potent soluble epoxide hydrolase (sEH) inhibitor. It has been investigated for its cardioprotective effects in various cardiovascular conditions.
Experimental Procedures:
Results:
- Cardioprotective Effect : Pretreatment with t-TUCB significantly prevents ISO-induced increase in heart weight and elevation of cardiac enzymes (CK-MB and LDH). It reduces infarct size, demonstrating its protective effect against cardiac injury .
Pain Management
Specific Scientific Field:
Pain research and management.
Application Summary:
Inhibition of sEH with t-TUCB has been associated with improved pain scores in a horse with laminitis, refractory to standard care therapy.
Experimental Procedures:
Results:
Future Directions
t-TUCB has shown potential in the treatment of various diseases, including those of the liver . It has been found to promote brown adipogenesis and reduce serum triglycerides in diet-induced obesity . Further studies using the sEH inhibitor combined with EpFA generating diets for obesity treatment and prevention are warranted .
properties
IUPAC Name |
4-[4-[[4-(trifluoromethoxy)phenyl]carbamoylamino]cyclohexyl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O5/c22-21(23,24)31-18-11-5-15(6-12-18)26-20(29)25-14-3-9-17(10-4-14)30-16-7-1-13(2-8-16)19(27)28/h1-2,5-8,11-12,14,17H,3-4,9-10H2,(H,27,28)(H2,25,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVFKCZZXOGEMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-TUCB |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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